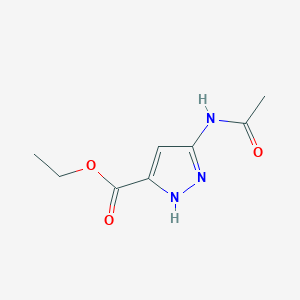

ethyl 3-acetamido-1H-pyrazole-5-carboxylate

Beschreibung

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring an acetamido (-NHCOCH₃) substituent at position 3 and an ethyl ester (-COOCH₂CH₃) at position 5. Pyrazole-based compounds are widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, ethyl pyrazole carboxylates with amino or aryl substituents have been synthesized for biological evaluation, emphasizing the role of functional group diversity in drug discovery .

Eigenschaften

IUPAC Name |

ethyl 3-acetamido-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-8(13)6-4-7(11-10-6)9-5(2)12/h4H,3H2,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFLYGKLZFIPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrazole-5-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for ethyl 3-acetamido-1H-pyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor binding

Wirkmechanismus

The mechanism of action of ethyl 3-acetamido-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity: The acetamido group at position 3 in the target compound introduces a secondary amide, enhancing hydrogen-bonding capacity compared to primary amines in analogs . This may improve target binding in biological systems .

Solubility and Lipophilicity: Methyl or bromophenyl substituents (e.g., ) reduce aqueous solubility, whereas hydrochloride salts () improve it.

Synthetic Methods: Many analogs (e.g., ) are synthesized via condensation reactions using malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine. Similar routes may apply to the target compound.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.